3,5-Difluoro-2-hydroxybenzene-1-sulfonyl fluoride
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Overview
Description
3,5-Difluoro-2-hydroxybenzene-1-sulfonyl fluoride is an organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a sulfonyl fluoride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl fluoride typically involves the fluorination of 3,5-difluoro-2-hydroxybenzenesulfonyl chloride. One common method is the chlorine–fluorine exchange reaction, where the sulfonyl chloride is treated with an aqueous solution of potassium fluoride (KF) or potassium bifluoride (KHF2) under mild conditions . Another approach involves the use of phase transfer catalysts such as 18-crown-6-ether in acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-hydroxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone or reduced to form an alkane, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Ketones and Alkanes: Formed by oxidation and reduction of the hydroxyl group, respectively.
Scientific Research Applications
3,5-Difluoro-2-hydroxybenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophiles such as amino acids in proteins. This property makes it useful for enzyme inhibition and protein labeling .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-2-hydroxybenzenesulfonyl chloride
- 2-Nitrobenzenesulfonyl fluoride
- 4-Formylbenzenesulfonyl fluoride
Uniqueness
3,5-Difluoro-2-hydroxybenzene-1-sulfonyl fluoride is unique due to the presence of both fluorine atoms and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and stability. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in chemical biology and medicinal chemistry .
Properties
Molecular Formula |
C6H3F3O3S |
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Molecular Weight |
212.15 g/mol |
IUPAC Name |
3,5-difluoro-2-hydroxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3F3O3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H |
InChI Key |
XHNKHQVKJTXSOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)S(=O)(=O)F)F |
Origin of Product |
United States |
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